molecular formula C6H10BrNOS B6626063 2-(2-bromoprop-2-enylsulfanyl)-N-methylacetamide

2-(2-bromoprop-2-enylsulfanyl)-N-methylacetamide

Cat. No.: B6626063
M. Wt: 224.12 g/mol
InChI Key: GDVVWKANUZXDAD-UHFFFAOYSA-N
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Description

2-(2-bromoprop-2-enylsulfanyl)-N-methylacetamide is an organic compound characterized by the presence of a bromine atom, a sulfanyl group, and an N-methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromoprop-2-enylsulfanyl)-N-methylacetamide typically involves the reaction of N-methylacetamide with 2-bromoprop-2-enylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromoprop-2-enylsulfanyl)-N-methylacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the sulfanyl group to a thiol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents such as ether or tetrahydrofuran.

Major Products

    Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dehalogenated products or thiols.

Scientific Research Applications

2-(2-bromoprop-2-enylsulfanyl)-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-bromoprop-2-enylsulfanyl)-N-methylacetamide involves its interaction with nucleophilic sites in biological molecules. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as thiols or amines in proteins. This can lead to the modification of enzyme activity or protein function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromoprop-2-enylsulfanyl)-N-methylacetamide: Characterized by the presence of a bromine atom and a sulfanyl group.

    2-(2-bromoprop-2-enylsulfanyl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.

    2-(2-bromoprop-2-enylsulfanyl)-N-phenylacetamide: Contains a phenyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(2-bromoprop-2-enylsulfanyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNOS/c1-5(7)3-10-4-6(9)8-2/h1,3-4H2,2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVVWKANUZXDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSCC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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